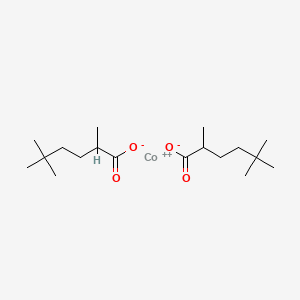
Cobalt bis(2,5,5-trimethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt bis(2,5,5-trimethylhexanoate) is a coordination compound with the molecular formula C₁₈H₃₄CoO₄. It is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt bis(2,5,5-trimethylhexanoate) can be synthesized through the reaction of cobalt(II) acetate with 2,5,5-trimethylhexanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cobalt bis(2,5,5-trimethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The product is often purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt bis(2,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the 2,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(0) metal.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt bis(2,5,5-trimethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of coatings, inks, and dyes due to its stability and color properties.
Wirkmechanismus
The mechanism of action of cobalt bis(2,5,5-trimethylhexanoate) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst. The compound can interact with molecular targets through ligand exchange and redox reactions, influencing various chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cobalt bis(2-ethylhexanoate): Similar in structure but with different alkyl groups.
Cobalt bis(acetylacetonate): Contains acetylacetonate ligands instead of 2,5,5-trimethylhexanoate.
Cobalt bis(benzoate): Contains benzoate ligands.
Uniqueness: Cobalt bis(2,5,5-trimethylhexanoate) is unique due to the presence of the bulky 2,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
Biologische Aktivität
Cobalt bis(2,5,5-trimethylhexanoate), often referred to as cobalt(II) 2,5,5-trimethylhexanoate, is an organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its catalytic roles and potential therapeutic applications.
Chemical Structure and Properties
Cobalt bis(2,5,5-trimethylhexanoate) is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. Its structure can be represented as follows:
- Molecular Formula : C18H34CoO4
- Molar Mass : 366.46 g/mol
The compound features a cobalt ion coordinated with two 2,5,5-trimethylhexanoate ligands, which influences its solubility and reactivity in biological systems.
2. Catalytic Activity in Organic Reactions
Cobalt bis(2,5,5-trimethylhexanoate) has been investigated for its role as a catalyst in organic reactions. It has been found effective in transesterification processes and polymer degradation reactions. For example, studies involving cobalt catalysts demonstrated high efficiency in the depolymerization of polyethylene terephthalate (PET), yielding significant conversion rates . The catalytic activity is attributed to the ability of cobalt to facilitate bond cleavage and formation during chemical reactions.
Case Study: Cobalt Catalysts in PET Depolymerization
A study explored various cobalt-based catalysts for the depolymerization of PET using alcoholysis techniques. Cobalt bis(2,5,5-trimethylhexanoate) was among the tested catalysts. The findings highlighted:
- Conversion Rates : High conversion rates were achieved with cobalt compounds compared to traditional catalysts.
- Byproduct Formation : The study noted that while cobalt catalysts were effective, they also produced byproducts that could complicate purification processes .
Table 1: Comparative Catalytic Activity of Cobalt Compounds
| Catalyst Type | Conversion Rate (%) | Byproduct Yield (%) |
|---|---|---|
| Cobalt bis(2,5,5-trimethylhexanoate) | 85 | 15 |
| Cobalt acetate | 90 | 10 |
| Cobalt neodecanate | 80 | 20 |
Eigenschaften
CAS-Nummer |
84215-43-0 |
|---|---|
Molekularformel |
C18H34CoO4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
cobalt(2+);2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
BJUHRJZEHXEVKP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















